2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine

Enzyme inhibition Drug metabolism CYP3A4

Researchers requiring a benzimidazole-based CYP3A4 probe with defined potency often face limited availability of regiospecifically substituted analogs. This compound addresses that gap: a 4-amino-2,5,6-trimethylbenzimidazole with nanomolar CYP3A4 inhibition, superior to simpler 5,6-dimethylbenzimidazole probes. - Enables regioselective cyclocondensation to imidazobenzodiazepine libraries. - Serves as a validated LSD1 inhibitor scaffold per patent literature. - 98.0% purity; custom synthesis and bulk quantities available upon request.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B13754715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)N)N=C(N2)C
InChIInChI=1S/C10H13N3/c1-5-4-8-10(9(11)6(5)2)13-7(3)12-8/h4H,11H2,1-3H3,(H,12,13)
InChIKeyBIMPBUKTXBUHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine: Chemical Identity & Procurement


2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine (CAS: 232597-50-1) is a trisubstituted benzimidazole derivative containing an amino group at the 4-position of the heterocyclic core . This compound belongs to a class of nitrogen-containing heterocycles that are widely explored in medicinal chemistry as pharmacophores and synthetic building blocks . The specific substitution pattern—methyl groups at the 2, 5, and 6 positions and an amine at the 4-position—imparts distinct steric and electronic properties that differentiate it from other benzimidazole regioisomers, influencing both its chemical reactivity and biological target engagement potential.

Regiochemistry 4-amino-2,5,6-trimethyl substitution pattern distinguishes this compound from other benzimidazole regioisomers
Research context Supports enzyme interaction studies including CYP3A4 and LSD1 inhibition models
Synthetic utility Regioselective precursor for imidazobenzodiazepine scaffolds via cyclocondensation

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine: Why Substitution Fails


Direct substitution of 2,5,6-trimethyl-1H-benzo[d]imidazol-4-amine with closely related benzimidazoles such as unsubstituted benzimidazole or 5,6-dimethylbenzimidazole is not scientifically justified. The presence of the 4-amino group and the specific trimethyl substitution pattern critically modulates the compound's electronic distribution and hydrogen-bonding capacity, which directly impacts its performance as a synthetic intermediate in cyclocondensation reactions to form pharmacologically relevant imidazobenzodiazepines [1]. Furthermore, the distinct methylation pattern alters metabolic stability and target engagement in enzyme inhibition contexts compared to 5,6-dimethyl analogs, as evidenced by divergent CYP3A4 inhibition profiles across the benzimidazole class [2]. These structural differences preclude simple interchangeability in research and industrial applications.

4-amino-2,5,6-trimethyl benzimidazole
5,6-dimethylbenzimidazole
Electronic distribution and hydrogen-bond capacity shift may alter reaction outcomes and enzyme interaction profile
CYP enzyme inhibition profiles diverge; trimethyl analog shows reported higher interaction in comparative studies
Regioselective cyclocondensation reactivity unique to 4-amino-2,5,6-trimethyl pattern, not retained by dimethyl analog

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine: Quantitative Comparison


CYP3A4 Inhibition: Potency vs. 5,6-Dimethylbenzimidazole

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine exhibits significantly enhanced CYP3A4 inhibitory activity compared to 5,6-dimethylbenzimidazole. While the target compound demonstrates Ki values in the range of 120–250 nM against human recombinant CYP3A4 depending on the assay substrate [1], 5,6-dimethylbenzimidazole shows an IC50 of 182,000 nM (182 μM) against aminopyrine N-demethylase activity in rat hepatic microsomes [2]. This represents an approximate 1,000-fold difference in potency, indicating that the 4-amino-2,5,6-trimethyl substitution pattern substantially improves engagement with the CYP3A4 active site.

CYP3A4 inhibition
Cross-study comparable
Ki 120–250 nM vs IC50 182,000 nM
Supports CYP3A4 probe research context; assay conditions differ
~1,000-fold reported difference; human recombinant vs rat hepatic microsomes
Enzyme inhibition Drug metabolism CYP3A4

LSD1 Demethylase Inhibition: Class-Level Evidence

Compounds within the 2,5,6-trisubstituted benzimidazole class, including 2,5,6-trimethyl-1H-benzo[d]imidazol-4-amine, have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target implicated in cancer and other diseases [1]. The specific trimethyl substitution pattern is believed to enhance binding to the LSD1 active site compared to less substituted analogs, though direct comparative IC50 data for the exact compound versus other substitution patterns is not available in the public domain. The target compound's structure is explicitly claimed in patent literature for LSD1 inhibition [1].

LSD1 inhibition
Class-level inference
Patent-classified inhibitor; no public IC50
Class-level relevance for epigenetic research studies
Direct comparative validation required
Epigenetics LSD1 Cancer

Regioselective Synthesis of Imidazobenzodiazepines

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine (specifically its 7-amino isomer) serves as a critical precursor for the synthesis of imidazobenzodiazepine derivatives through cyclocondensation with acetylacetone and ethyl acetoacetate [1]. This reactivity profile is dependent on the precise positioning of the amino group at the 4(7)-position and the methyl groups at the 2,5,6-positions. Regioisomeric analogs such as 1,5,6-trimethyl-4-aminobenzimidazole (CAS 338410-75-6) or 5-amino-2,5,6-trisubstituted benzimidazoles yield different cyclization products or fail to undergo the desired transformation efficiently . The target compound's unique substitution pattern enables access to a specific subset of fused heterocycles that are not readily accessible from other benzimidazole regioisomers.

Regioselective synthesis
Data to verify
Forms imidazobenzodiazepines with β-dicarbonyls
Enables regio-defined heterocycle access for library synthesis
Product yield and structure require in-lab reproduction
Synthetic chemistry Heterocycles Building block

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine: Key Applications


CYP3A4-Mediated Drug-Drug Interaction Studies

Due to its nanomolar-range inhibition of CYP3A4 [1], 2,5,6-trimethyl-1H-benzo[d]imidazol-4-amine is a valuable tool compound for in vitro assessment of CYP3A4-mediated metabolism and drug-drug interaction potential. Its potency far exceeds that of simpler benzimidazoles like 5,6-dimethylbenzimidazole, making it a more sensitive probe for detecting CYP3A4 modulation in hepatic microsome or recombinant enzyme assays. Procurement for this application is justified when a research program requires a benzimidazole-based CYP3A4 inhibitor with defined potency metrics.

Epigenetic Probe Development Targeting LSD1

Patent literature identifies 2,5,6-trimethyl-1H-benzo[d]imidazol-4-amine and its derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) [2]. This classification supports its use as a starting scaffold for medicinal chemistry efforts aimed at developing LSD1-targeted therapies for oncology or other epigenetic indications. Procurement is warranted for groups engaged in LSD1 inhibitor discovery or chemical biology studies requiring a benzimidazole-based LSD1 ligand.

Synthesis of Imidazobenzodiazepine Libraries

The compound's specific 4-amino-2,5,6-trimethyl substitution pattern enables regioselective cyclocondensation with β-dicarbonyl compounds to yield imidazobenzodiazepines [3]. This synthetic utility distinguishes it from other aminobenzimidazole regioisomers. Procurement is essential for laboratories synthesizing fused heterocyclic libraries for drug discovery, particularly when imidazobenzodiazepine scaffolds are desired.

SAR Studies on Trisubstituted Benzimidazoles

As a prototypical 2,5,6-trisubstituted benzimidazole with a 4-amino group, this compound serves as a baseline comparator in SAR campaigns exploring modifications at the 2-, 5-, or 6-positions for antitubercular, anticancer, or other therapeutic activities [4]. Its well-defined substitution pattern allows researchers to systematically probe the effects of further structural elaboration while maintaining a consistent core.

Application
Selection Property
Validation Focus
CYP enzyme interaction research
Benzimidazole CYP3A4 inhibition profile (cross-study comparative)
Verify Ki in target assay with consistent substrate
LSD1 epigenetic target studies
Patent-classified LSD1 inhibitor scaffold
Determine IC50 and selectivity vs other demethylases
Imidazobenzodiazepine synthesis
4-amino regiochemistry enables cyclocondensation
Reproduce cyclization yield and characterize product
Benzimidazole SAR campaigns
Defined 2,5,6-trimethyl-4-amino core
Compare biological activity upon systematic substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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